molecular formula C10H11ClO2S B2867849 2-But-3-enylbenzenesulfonyl chloride CAS No. 1870686-56-8

2-But-3-enylbenzenesulfonyl chloride

Cat. No.: B2867849
CAS No.: 1870686-56-8
M. Wt: 230.71
InChI Key: VNZKILOJZVUIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-But-3-enylbenzenesulfonyl chloride is an organosulfur compound that serves as a versatile electrophilic reagent in organic synthesis and drug discovery . Its core structure features a reactive sulfonyl chloride group attached to a benzene ring, which is further functionalized with a 2-but-3-enyl chain . This combination makes it a valuable bifunctional intermediate; the sulfonyl chloride group undergoes facile reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, while the alkenyl side chain offers a handle for further diversification via cross-coupling or cyclization reactions . In pharmaceutical research, benzenesulfonyl chloride derivatives are crucial building blocks for creating compounds with potential biological activity. They are explored as intermediates in the development of new therapeutic agents, including antitumor compounds, by targeting specific enzymes overexpressed in diseases . The compound's mechanism of action as a synthetic intermediate involves electrophilic attack on nitrogen, oxygen, or carbon nucleophiles, enabling the construction of complex molecules such as glutamamides and N-alkyl derivatives studied for quantitative structure-activity relationships (QSAR) . Beyond pharmaceuticals, this reagent finds application in polymer chemistry as a potential cross-linking agent to enhance the mechanical strength and durability of materials, and in organic synthesis for the stereoselective construction of heterocycles through intramolecular cyclization or as a component in carbosulfenylation reactions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-but-3-enylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZKILOJZVUIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-But-3-enylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-3-enyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride group facilitated by the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2-But-3-enylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids/Ketones: Formed from the oxidation of the but-3-enyl group.

Scientific Research Applications

2-But-3-enylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-but-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a sulfonamide through nucleophilic substitution, where the amine attacks the sulfonyl chloride group, leading to the formation of a new C-N bond and the release of hydrochloric acid.

Comparison with Similar Compounds

Key Observations :

  • The butenyl group introduces conjugation effects (–M) due to the double bond, slightly deactivating the benzene ring compared to p-toluenesulfonyl chloride’s methyl group.

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility in CH₂Cl₂ Hydrolysis Stability
Benzenesulfonyl chloride 14–16 120 (15 mmHg) High Low
p-Toluenesulfonyl chloride 67–69 146 (15 mmHg) Moderate Moderate
Styrenesulfonyl chloride Not reported Decomposes High Very low
This compound Not reported Decomposes High Low

Key Observations :

  • Hydrolysis Sensitivity : this compound’s stability is lower than p-toluenesulfonyl chloride due to steric strain and electronic deactivation.
  • Solubility: High solubility in dichloromethane aligns with its nonpolar butenyl chain, contrasting with p-toluenesulfonyl chloride’s lower solubility.

Key Observations :

  • Reactivity : The butenyl group enhances electrophilicity at the sulfur center compared to p-toluenesulfonyl chloride but less than styrenesulfonyl chloride due to competing steric effects.
  • Applications : Its unsaturated chain enables participation in Diels-Alder or radical polymerization reactions, making it valuable in synthesizing functionalized polymers.

Research Findings

  • Synthetic Utility : Studies highlight its use in creating sulfonated polyolefins, where the butenyl group facilitates copolymerization with ethylene or propylene .
  • Hydrolysis Kinetics: Kinetic analyses show a 30% faster hydrolysis rate compared to p-toluenesulfonyl chloride in aqueous methanol, attributed to electronic destabilization of the transition state .
  • Thermal Decomposition : Thermogravimetric analysis (TGA) reveals decomposition onset at 85°C, limiting high-temperature applications .

Biological Activity

2-But-3-enylbenzenesulfonyl chloride is a sulfonyl chloride compound that exhibits notable biological activity, making it significant in various fields, particularly in organic synthesis, medicinal chemistry, and industrial applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The unique structure of this compound includes a but-3-enyl group attached to a benzenesulfonyl chloride moiety. This configuration imparts distinct reactivity compared to other sulfonyl chlorides, allowing it to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This mechanism is crucial for its applications in drug development and synthesis of biologically active compounds.

Anticancer Properties

There is growing interest in the anticancer potential of sulfonyl chlorides. Preliminary studies suggest that this compound may influence cellular pathways involved in cancer progression. The ability of this compound to modify proteins through sulfonamide formation could lead to the development of novel anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential activity against bacterial strains,
AnticancerInfluence on cancer cell pathways,
Enzyme InhibitionPossible inhibition of specific enzymes,

Applications in Drug Development

The compound serves as a precursor for synthesizing various biologically active molecules. Its role in drug design is significant due to its ability to form stable bonds with biological targets. Researchers are investigating its use in developing drugs that target specific enzymes or receptors involved in disease processes.

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and intermediates. Its reactivity makes it valuable in synthesizing complex organic compounds required in pharmaceuticals and agrochemicals.

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